
Bopindolol fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bopindolol fumarate is a beta-adrenergic antagonist, commonly known as a beta-blocker. It is an ester prodrug for the active metabolite pindolol. This compound is primarily used for the management of hypertension, edema, ventricular tachycardias, and atrial fibrillation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bopindolol involves several steps. The reaction of 4-hydroxy-2-methylindole with epichlorohydrin in the presence of lye leads to the formation of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole. This intermediate is then reacted with tert-butylamine to produce 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole. Finally, ester formation with benzoic anhydride in the presence of hexamethylphosphoric acid triamide completes the synthesis of bopindolol .
Industrial Production Methods
Industrial production methods for bopindolol fumarate typically involve large-scale synthesis using the same chemical reactions as described above, but with optimized conditions for higher yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bopindolol undergoes various chemical reactions, including:
Oxidation: Bopindolol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in bopindolol.
Substitution: Substitution reactions can occur at the indole ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include various metabolites of bopindolol, which can have different pharmacological properties .
Applications De Recherche Scientifique
Bopindolol fumarate has several scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic antagonists.
Biology: Investigated for its effects on beta-adrenergic receptors in various tissues.
Medicine: Used in clinical studies to evaluate its efficacy in treating cardiovascular diseases.
Industry: Employed in the development of new beta-blockers with improved pharmacological profiles
Mécanisme D'action
Bopindolol exerts its effects by non-selectively blocking beta-1 adrenergic receptors mainly in the heart. This inhibition reduces the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. Additionally, by binding to beta-2 receptors in the juxtaglomerular apparatus, bopindolol inhibits the production of renin, which in turn reduces the production of angiotensin II and aldosterone, leading to decreased vasoconstriction and water retention .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pindolol: The active metabolite of bopindolol, used for similar indications.
Propranolol: Another non-selective beta-blocker used for hypertension and angina.
Atenolol: A selective beta-1 blocker used primarily for hypertension and angina
Uniqueness
Bopindolol is unique due to its prodrug nature, which allows for sustained release and prolonged action compared to its active metabolite, pindolol. This characteristic can lead to improved patient compliance and better therapeutic outcomes .
Propriétés
Numéro CAS |
79125-22-7 |
|---|---|
Formule moléculaire |
C27H32N2O7 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate |
InChI |
InChI=1S/C23H28N2O3.C4H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;5-3(6)1-2-4(7)8/h5-13,18,24-25H,14-15H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
SRGXLPJWUNBTKJ-WLHGVMLRSA-N |
SMILES isomérique |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


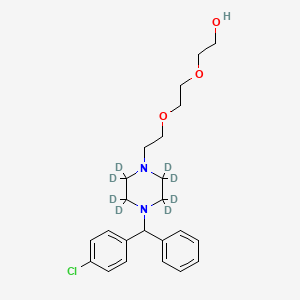
![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
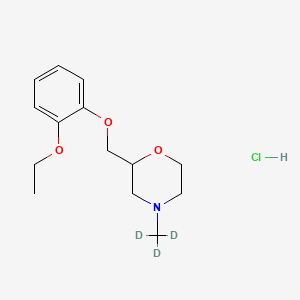

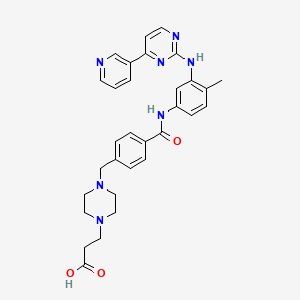
![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)


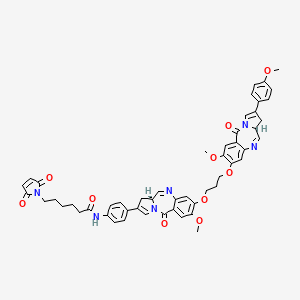
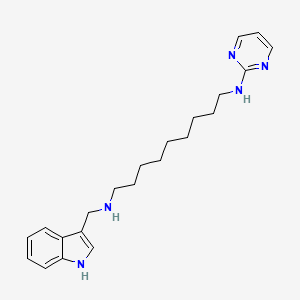
![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
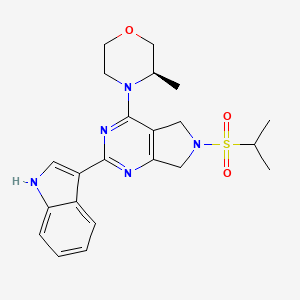
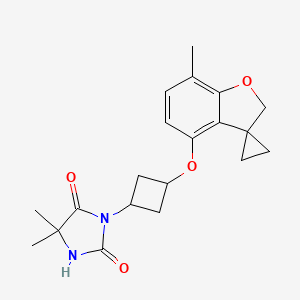
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
